2-Nitro-1-propanol is an aliphatic β-nitroalcohol characterized by a primary hydroxyl group and a secondary nitro group. Functioning as a highly versatile building block and bioactive agent, it is widely procured as a precursor for 2-amino-1-propanol derivatives, oxazolidinones, and specialized agricultural additives. Key baseline properties include a boiling point of 73 °C at 0.75 mmHg and its ability to act as a controlled physiological nitrite donor. Unlike higher-order branched nitro-diols or simpler nitroalkanes, 2-Nitro-1-propanol offers a distinct balance of moderate reactivity, regioselective reduction potential, and a controlled metabolic degradation profile, making it a critical selection for applications requiring sustained bioactivity without acute toxicity or unwanted byproduct formation [1].
Substituting 2-Nitro-1-propanol with simpler analogs like 2-nitroethanol or structural isomers like 1-nitro-2-propanol fundamentally alters both synthetic outcomes and biological performance. In chemical synthesis, the specific primary alcohol and secondary nitro configuration of 2-Nitro-1-propanol dictates the regiochemistry of downstream reductions, exclusively yielding 2-amino-1-propanol—a necessary precursor for specific oxazolidinones that cannot be formed from 1-amino-2-propanol [1]. In biological and agricultural applications, 2-nitro-1-propanol exhibits a significantly slower metabolic degradation rate than 2-nitroethanol, preventing the acute, potentially toxic spikes in nitrite accumulation that occur with the simpler analog [2]. Furthermore, unlike branched nitro-diols, 2-nitro-1-propanol does not undergo retro-nitroaldol cleavage to release formaldehyde under physiological conditions, making it strictly non-interchangeable for formaldehyde-sensitive biomedical formulations [3].
In comparative in vitro batch cultures of rumen microorganisms, 2-nitro-1-propanol demonstrates a significantly more controlled degradation profile than its simpler analog, 2-nitroethanol. Kinetic modeling reveals that the nitro-degradation rate (k) for 2-nitro-1-propanol is -0.054, compared to -0.088 for 2-nitroethanol. This ~38% slower degradation directly correlates with lower intermediate nitrite accumulation in the culture fluid [1].
| Evidence Dimension | In vitro nitro-degradation rate (k, %/h) |
| Target Compound Data | k = -0.054 |
| Comparator Or Baseline | 2-Nitroethanol (k = -0.088) |
| Quantified Difference | 38.6% slower degradation rate and lower peak nitrite accumulation |
| Conditions | 72-120 h in vitro mixed rumen microorganism batch culture |
A slower degradation rate prevents acute nitrite toxicity bursts, making this compound safer and more predictable for formulation into veterinary feed additives.
For therapeutic tissue cross-linking, aliphatic β-nitroalcohols act as nitrite and/or formaldehyde donors. 1H-NMR studies in physiological buffer (pH 7.4, 37 °C) demonstrate that while 2-nitro-1-propanol successfully acts as a nitrite donor (releasing ~30% nitrite), it evolves into a distinct NMR splitting pattern without undergoing the retro-nitroaldol (reverse Henry) reaction. In contrast, higher-order nitro-diols like 2-methyl-2-nitro-1,3-propanediol (MNPD) undergo this cleavage to release formaldehyde [1].
| Evidence Dimension | Byproduct formation during physiological cross-linking |
| Target Compound Data | Nitrite release ~30%, NO formaldehyde formation |
| Comparator Or Baseline | 2-Methyl-2-nitro-1,3-propanediol (Nitrite release + Formaldehyde formation via retro-nitroaldol) |
| Quantified Difference | Complete absence of formaldehyde donation in 2-nitro-1-propanol |
| Conditions | 0.2 M NaH2PO4/Na2HPO4/D2O buffer at pH 7.4 and 37 °C |
Allows buyers to procure an effective corneoscleral cross-linking agent that avoids the cytotoxicity and regulatory hurdles associated with formaldehyde-releasing compounds.
While all short-chain nitrocompounds inhibit rumen methanogenesis, their impact on overall fermentation varies. In 72-hour incubations, 2-nitro-1-propanol reduced the molar proportion of methane by 41.7%, whereas 2-nitroethanol and nitroethane caused a near-total suppression (96.7%). Crucially, 2-nitro-1-propanol achieves this moderate methane reduction while maintaining a more balanced microbial ecosystem, avoiding the severe disruption of total volatile fatty acid (VFA) production often seen with complete methanogen eradication [1].
| Evidence Dimension | Molar methane (CH4) reduction proportion |
| Target Compound Data | 41.7% reduction |
| Comparator Or Baseline | 2-Nitroethanol and Nitroethane (96.7% reduction) |
| Quantified Difference | 55% less aggressive methane suppression, preserving basal fermentation |
| Conditions | 72 h in vitro rumen fluid incubation (alfalfa hay to maize meal substrate) |
Ideal for agricultural procurement where the goal is to lower greenhouse gas emissions without completely halting the methanogenic pathways that support basal ruminant energy yields.
2-Nitro-1-propanol has been quantitatively proven to mitigate nutrient absorption losses during intestinal parasitic challenges. In a study of Eimeria-challenged broiler chickens, supplementation with 2-nitro-1-propanol (150–200 ppm) significantly improved the Apparent Ileal Digestibility (AID) of nitrogen and Ileal Digestible Energy (IDE) compared to the unsupplemented challenged control, counteracting the villi damage caused by the parasite [1].
| Evidence Dimension | Apparent Ileal Digestibility (AID) of nitrogen and IDE |
| Target Compound Data | Significant improvement (P < 0.01) with 150-200 ppm supplementation |
| Comparator Or Baseline | Unsupplemented Eimeria-challenged control diet |
| Quantified Difference | Restoration of nitrogen AID and IDE recovery vs. challenged baseline |
| Conditions | 13-day-old male broiler chickens subjected to Eimeria challenge |
Provides direct quantitative justification for procuring 2-nitro-1-propanol as an active feed additive to protect poultry yields and nutrient uptake during coccidiosis outbreaks.
Formulating controlled-release methanogenesis inhibitors where avoiding acute nitrite toxicity is critical, leveraging its slower degradation rate and lower peak nitrite accumulation compared to 2-nitroethanol [1].
Developing therapeutic cross-linking agents for collagenous tissues (such as corneoscleral treatments) that require effective nitrite donation without the cytotoxic formaldehyde release seen in branched nitro-diols [2].
Serving as the exact regioselective precursor for 2-amino-1-propanol, which is essential for the asymmetric synthesis of highly substituted, enantiomerically enriched pharmaceutical intermediates [3].
Utilizing its specific antimicrobial profile to improve nitrogen digestibility and energy uptake in Eimeria-challenged broilers, mitigating the economic impact of coccidiosis [4].